molecular formula C13H11ClN2O3 B2377063 2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)furan CAS No. 866150-80-3

2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)furan

Cat. No.: B2377063
CAS No.: 866150-80-3
M. Wt: 278.69
InChI Key: BMKQIRMLOVMLNU-SXGWCWSVSA-N
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Description

2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)furan is a chemical compound with the molecular formula C13H11ClN2O3 It is characterized by the presence of a furan ring, a chloroaniline group, and an ethanimidoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)furan typically involves the reaction of 4-chloroaniline with a suitable carbonylating agent to form the 4-chloroanilino carbonyl intermediate. This intermediate is then reacted with ethanimidoyl chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)furan undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The chloroaniline group can be reduced to form the corresponding aniline derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)furan has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)furan involves its interaction with specific molecular targets. The chloroaniline group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The furan ring may also play a role in the compound’s binding affinity and specificity. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-({[(4-Bromoanilino)carbonyl]oxy}ethanimidoyl)furan: Similar structure but with a bromo group instead of a chloro group.

    2-({[(4-Methoxyanilino)carbonyl]oxy}ethanimidoyl)furan: Similar structure but with a methoxy group instead of a chloro group.

    2-({[(4-Nitroanilino)carbonyl]oxy}ethanimidoyl)furan: Similar structure but with a nitro group instead of a chloro group.

Uniqueness

2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)furan is unique due to the presence of the chloroaniline group, which imparts specific chemical and biological properties. The chloro group can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

[(Z)-1-(furan-2-yl)ethylideneamino] N-(4-chlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c1-9(12-3-2-8-18-12)16-19-13(17)15-11-6-4-10(14)5-7-11/h2-8H,1H3,(H,15,17)/b16-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKQIRMLOVMLNU-SXGWCWSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)NC1=CC=C(C=C1)Cl)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OC(=O)NC1=CC=C(C=C1)Cl)/C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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